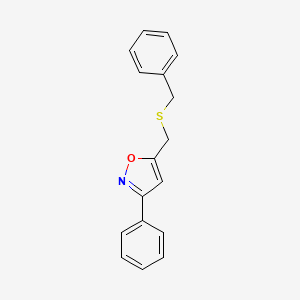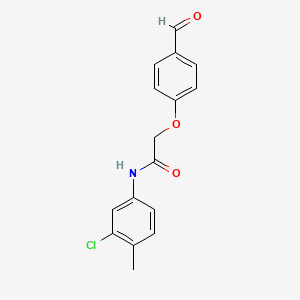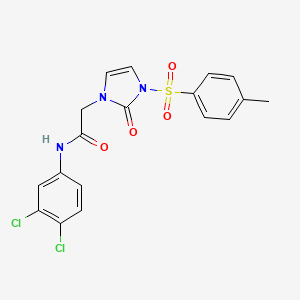![molecular formula C14H24N2O3 B2357988 N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361596-00-9](/img/structure/B2357988.png)
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as MMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MMPP is a piperidine derivative that has been synthesized using different methods, and it exhibits various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MMPP is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, neurotransmitter release, and neuronal survival. Activation of the sigma-1 receptor by MMPP has been shown to modulate the activity of various ion channels and receptors, leading to its various physiological and biochemical effects.
Biochemical and Physiological Effects:
MMPP exhibits various biochemical and physiological effects, including antinociceptive, antipsychotic, and anticancer effects. In animal studies, MMPP has been shown to reduce pain sensitivity and improve locomotor activity. MMPP has also been shown to exhibit antipsychotic effects, reducing the symptoms of schizophrenia in animal models. In vitro studies have shown that MMPP can inhibit the growth of cancer cells, suggesting its potential applications in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
MMPP has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor, making it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, MMPP has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions during synthesis.
Orientations Futures
For MMPP research include the development of new drugs for the treatment of various diseases and the optimization of its synthesis for easier access.
Méthodes De Synthèse
MMPP has been synthesized using different methods, including the reaction of piperidine with methyl acrylate, followed by the reaction of the resulting product with 2-methoxyisopropanol. Another method involves the reaction of piperidine with methyl crotonate, followed by the reaction of the resulting product with 2-methoxyisopropanol. The synthesis of MMPP is a multistep process that requires careful optimization of reaction conditions to obtain high yields of the product.
Applications De Recherche Scientifique
MMPP has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MMPP has been shown to act as a potent and selective ligand for the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and neuronal survival. MMPP has also been studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
In pharmacology, MMPP has been shown to exhibit antinociceptive and antipsychotic effects, making it a potential candidate for the development of new drugs for the treatment of pain and mental disorders. MMPP has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[(2R)-1-methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-5-13(17)16-8-6-12(7-9-16)14(18)15(3)11(2)10-19-4/h5,11-12H,1,6-10H2,2-4H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEMRQYMJQAPDO-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)N(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one](/img/structure/B2357912.png)


![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)
![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)




